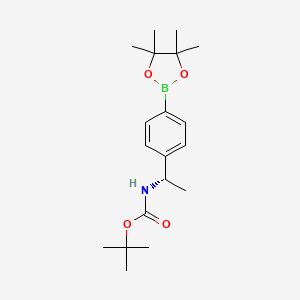
(S)-tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate is a useful research compound. Its molecular formula is C19H30BNO4 and its molecular weight is 347.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
The tetramethyl-1,3,2-dioxaborolane group in the compound is a type of boronic ester. This group is often used in organic synthesis due to its stability and its ability to undergo various reactions .
The carbamate group in the compound is a functional group that is often found in various pharmaceuticals and natural products. Carbamates can exhibit a wide range of biological activities, including enzyme inhibition and modulation of ion channels .
生物活性
The compound (S)-tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamate , with CAS No. 1171897-03-2, is a synthetic organic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and data.
- Molecular Formula : C₁₉H₃₀BNO₄
- Molecular Weight : 347.26 g/mol
- Storage Conditions : Inert atmosphere at 2-8°C
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of the dioxaborolane moiety suggests potential applications in enzyme inhibition and receptor binding. The compound may function as an inhibitor for certain enzymes involved in metabolic pathways or cellular signaling.
Enzyme Inhibition Studies
Recent studies have indicated that compounds with similar structures exhibit significant enzyme inhibition. For instance:
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | Enzyme X | 0.056 |
| Compound B | Enzyme Y | 0.071 |
While specific data for (S)-tert-butyl carbamate is limited, it is hypothesized that its mechanism may involve similar pathways based on structural analogs.
Case Studies
-
Study on E. coli Inhibition :
A study evaluated various carbamate derivatives for their inhibitory effects on E. coli growth. The results indicated that certain compounds within this class were effective against hypersensitive strains at concentrations ranging from 8 to 32 mg/mL, suggesting potential for antibiotic applications . -
Cytotoxicity Assays :
Cytotoxicity was assessed using human liver cell lines (HepG2). Compounds structurally related to (S)-tert-butyl carbamate showed varying degrees of cytotoxicity, with some exhibiting IC50 values around 0.58 mM, indicating a need for careful evaluation of therapeutic windows .
Pharmacological Applications
Research indicates that compounds similar to (S)-tert-butyl carbamate are being explored for their roles as intermediates in the synthesis of pharmaceuticals, particularly in developing antibiotics and other therapeutic agents . The dioxaborolane group is particularly noted for enhancing the pharmacokinetic profiles of drug candidates.
Toxicological Assessments
Toxicological evaluations are crucial in determining the safety profile of new compounds. Preliminary assessments suggest that while some derivatives exhibit promising biological activities, they may also present toxicity concerns at higher concentrations .
特性
IUPAC Name |
tert-butyl N-[(1S)-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-13(21-16(22)23-17(2,3)4)14-9-11-15(12-10-14)20-24-18(5,6)19(7,8)25-20/h9-13H,1-8H3,(H,21,22)/t13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLFZBDHCQYOBY-ZDUSSCGKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)[C@H](C)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













